3-Cyclopropoxy-5-isopropyl-N-methylpyridin-2-amine
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Overview
Description
3-Cyclopropoxy-5-isopropyl-N-methylpyridin-2-amine is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol This compound is characterized by a pyridine ring substituted with cyclopropoxy, isopropyl, and N-methylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-isopropyl-N-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with cyclopropyl alcohol in the presence of a base can yield the cyclopropoxy derivative. Subsequent alkylation with isopropyl bromide and methylamine can produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-isopropyl-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine derivatives .
Scientific Research Applications
3-Cyclopropoxy-5-isopropyl-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-isopropyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine core and exhibit diverse biological activities.
Chloropyridine derivatives: These compounds have similar substitution patterns on the pyridine ring and are used in various chemical reactions.
Uniqueness
3-Cyclopropoxy-5-isopropyl-N-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy and isopropyl groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-5-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C12H18N2O/c1-8(2)9-6-11(15-10-4-5-10)12(13-3)14-7-9/h6-8,10H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
PMOBRIHHRXQKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(N=C1)NC)OC2CC2 |
Origin of Product |
United States |
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